3-(4-methoxyphenyl)-N-[3-(methylthio)phenyl]acrylamide
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Overview
Description
3-(4-methoxyphenyl)-N-[3-(methylthio)phenyl]acrylamide is a chemical compound that has attracted the attention of many researchers due to its potential application in various fields. This compound is a member of the acrylamide family, which is widely used in the synthesis of polymers, resins, and other materials. In recent years, this compound has gained significant interest due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-[3-(methylthio)phenyl]acrylamide is not yet fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in the development and progression of cancer and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, preliminary studies have shown that this compound has potent antioxidant properties, which may help to prevent oxidative damage to cells and tissues. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-methoxyphenyl)-N-[3-(methylthio)phenyl]acrylamide in lab experiments include its potent anticancer and anti-inflammatory properties, as well as its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its high cost and the difficulty in synthesizing it.
Future Directions
There are many potential future directions for research on 3-(4-methoxyphenyl)-N-[3-(methylthio)phenyl]acrylamide. One potential direction is the development of new cancer treatments based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research, such as neurodegenerative diseases and cardiovascular disease.
Synthesis Methods
The synthesis of 3-(4-methoxyphenyl)-N-[3-(methylthio)phenyl]acrylamide involves a multi-step process that requires high levels of expertise and precision. The most common method for synthesizing this compound involves the reaction of 4-methoxybenzaldehyde with 3-(methylthio)benzaldehyde in the presence of a base catalyst. The resulting product is then treated with acryloyl chloride to obtain the final compound.
Scientific Research Applications
The potential applications of 3-(4-methoxyphenyl)-N-[3-(methylthio)phenyl]acrylamide in scientific research are vast. This compound has been shown to have significant anticancer properties, making it a potential candidate for the development of new cancer treatments. Additionally, this compound has been shown to have potent anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
Properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(3-methylsulfanylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-20-15-9-6-13(7-10-15)8-11-17(19)18-14-4-3-5-16(12-14)21-2/h3-12H,1-2H3,(H,18,19)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAPXZKAOGKWFE-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.